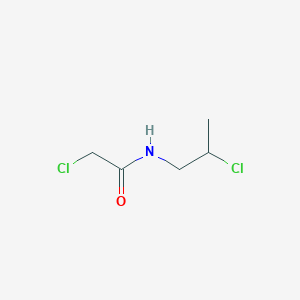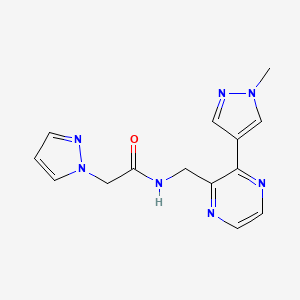![molecular formula C21H23N5O4S2 B2947376 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1184971-12-7](/img/structure/B2947376.png)
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually involves providing the IUPAC name, common name if available, and the class of the compound.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the structure of the compound, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This involves discussing any known reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthetic Routes and Chemical Reactivity
The exploration of synthetic pathways for derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl) compounds reveals the versatility and reactivity of these heterocycles. For example, Hassneen and Abdallah (2003) developed new routes to pyridino[2,3-d]pyrimidin-4-one and related structures through the condensation and subsequent reactions of thioxopyrimidinyl derivatives, showcasing the potential for generating diverse thienotriazolopyrimidin derivatives with varied biological activities (Hassneen & Abdallah, 2003).
Biological Evaluation and Potential Applications
Research into the biological activities of thienotriazolopyrimidin derivatives has identified several potential applications, particularly in antimicrobial and antitumor therapies. Said et al. (2004) synthesized a series of thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, with some compounds exhibiting promising antimicrobial activity (Said et al., 2004). Furthermore, compounds with a thienotriazolopyrimidin scaffold have been evaluated for their insecticidal properties against the cotton leafworm, demonstrating the potential for agricultural applications as well (Fadda et al., 2017).
Antimalarial Effects
The investigation of triazolopyrimidine derivatives for their antimalarial effects highlights the therapeutic potential of these compounds. Werbel, Elslager, and Chu (1973) synthesized a series of s-triazolopyrimidines demonstrating significant activity against P. berghei in mice, indicating the potential for developing new antimalarial agents based on this chemical framework (Werbel, Elslager, & Chu, 1973).
Antimicrobial and Anti-inflammatory Properties
The structural modification of thienotriazolopyrimidines has been explored to enhance their antimicrobial and anti-inflammatory properties. For instance, El Azab and Abdel-Hafez (2015) reported the microwave-assisted synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which showed promising in vitro antimicrobial activity (El Azab & Abdel-Hafez, 2015). Additionally, Pan et al. (2015) synthesized derivatives of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one, identifying compounds with significant anti-inflammatory activity, highlighting the potential for developing new anti-inflammatory agents (Pan et al., 2015).
Safety And Hazards
This involves discussing any known hazards associated with the compound, including its toxicity and any safety precautions that need to be taken when handling it.
Orientations Futures
This involves discussing potential future research directions, such as new reactions that could be explored, potential applications of the compound, and any unanswered questions about its properties or reactivity.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-4-5-7-25-19(28)18-16(6-8-31-18)26-20(25)23-24-21(26)32-12-17(27)22-13-9-14(29-2)11-15(10-13)30-3/h6,8-11H,4-5,7,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVOCZASQSRICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

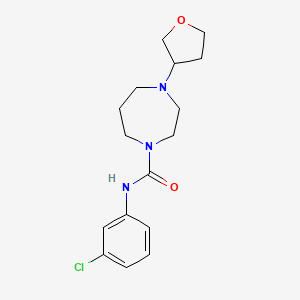
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)
![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)




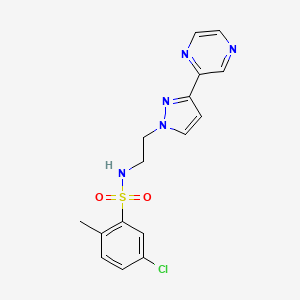
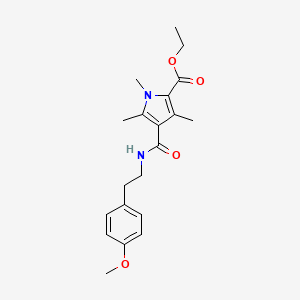
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
